molecular formula C22H22N2O4S B243998 N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide

N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide

カタログ番号 B243998
分子量: 410.5 g/mol
InChIキー: XWSGFZICLWQNQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide, also known as LMTX, is a small molecule drug that has been studied extensively for its potential therapeutic effects in various neurodegenerative diseases. The drug has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been well-established.

作用機序

N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide works by binding to tau protein and preventing its aggregation. Tau protein is a microtubule-associated protein that is involved in maintaining the structure of neurons. In neurodegenerative diseases, tau protein becomes hyperphosphorylated and aggregates, leading to neuronal dysfunction and death. N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide binds to tau protein and stabilizes its structure, preventing its aggregation and reducing its toxicity.
Biochemical and Physiological Effects:
N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. The drug has been shown to reduce the levels of hyperphosphorylated tau protein in the brain, which is a hallmark of AD, FTD, and PSP. N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has also been shown to improve cognitive function and reduce neuronal loss in preclinical models of these diseases.

実験室実験の利点と制限

One of the main advantages of using N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in lab experiments is its well-established synthesis method and mechanism of action. The drug has been extensively studied in preclinical models of neurodegenerative diseases, and its effects have been well-characterized. However, one of the limitations of using N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in lab experiments is its lack of clinical data. The drug has not yet been tested in large-scale clinical trials, and its safety and efficacy in humans are not well-established.

将来の方向性

There are several future directions for research on N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide. One area of research is the development of more potent and selective tau protein inhibitors. Another area of research is the optimization of the synthesis method of N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide to produce higher yields of pure drug. Additionally, clinical trials are needed to establish the safety and efficacy of N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in humans. Finally, studies are needed to determine the optimal dosing regimen of N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide for the treatment of neurodegenerative diseases.

合成法

The synthesis method of N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide involves the reaction of 2-methoxyphenyl isothiocyanate with 3-isopropoxybenzoic acid, followed by the reaction of the resulting intermediate with 4-aminophenol. The final product, N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide, is obtained through a coupling reaction with thiophene-2-carboxylic acid. The synthesis method has been optimized to produce high yields of pure N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide, which is essential for its use in scientific research.

科学的研究の応用

N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been studied extensively for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease (AD), frontotemporal dementia (FTD), and progressive supranuclear palsy (PSP). The drug has been shown to reduce the aggregation of tau protein, which is a hallmark of these diseases. N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has also been shown to improve cognitive function in preclinical studies.

特性

分子式

C22H22N2O4S

分子量

410.5 g/mol

IUPAC名

N-[2-methoxy-4-[(3-propan-2-yloxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H22N2O4S/c1-14(2)28-17-7-4-6-15(12-17)21(25)23-16-9-10-18(19(13-16)27-3)24-22(26)20-8-5-11-29-20/h4-14H,1-3H3,(H,23,25)(H,24,26)

InChIキー

XWSGFZICLWQNQD-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

正規SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。